N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide
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Overview
Description
N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide is a synthetic compound belonging to the class of long-chain 2-alkylaminoethanol amides.
Scientific Research Applications
N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide can be synthesized through the reaction of oleic acid with N-(2-aminoethyl)ethanolamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide involves its interaction with metal surfaces, forming a protective layer that inhibits corrosion. The compound’s amphiphilic nature allows it to adsorb onto metal surfaces, creating a barrier that prevents the interaction of corrosive agents with the metal .
Comparison with Similar Compounds
Similar Compounds
Oleamide: Similar in structure but lacks the hydroxyethyl group, making it less effective as a corrosion inhibitor.
N-(2-Hydroxyethyl)oleamide: Similar but with different functional groups, leading to variations in chemical reactivity and applications.
Uniqueness
N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide’s unique combination of hydroxyethyl and aminoethyl groups enhances its ability to form stable complexes with metal surfaces, making it a superior corrosion inhibitor compared to similar compounds .
Properties
CAS No. |
5839-65-6 |
---|---|
Molecular Formula |
C22H44N2O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(E)-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h9-10,23,25H,2-8,11-21H2,1H3,(H,24,26)/b10-9+ |
InChI Key |
NCMWZIWWCKZTJY-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO |
5839-65-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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